

Orthoperiodic Acid: A Versatile Reagent for Oxidative Cleavage in Organic Synthesis

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Compound of Interest		
Compound Name:	Orthoperiodic acid	
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Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Orthoperiodic acid (H₅IO₆) is a powerful and selective oxidizing agent that has found significant application in modern organic synthesis. As the highest oxoacid of iodine, with iodine in the +7 oxidation state, it is particularly renowned for its ability to cleave carbon-carbon bonds in a variety of 1,2-difunctionalized compounds.[1] This property makes it an invaluable tool for structural elucidation, particularly in carbohydrate chemistry, and for the synthesis of valuable carbonyl compounds.[2][3] Orthoperiodic acid exists in equilibrium with metaperiodic acid (HIO₄) in aqueous solutions, with the ortho form being favored in water.[4] For many synthetic applications, either the acid itself or its salts, such as sodium periodate (NaIO₄), are used.[5] This document provides detailed application notes and experimental protocols for key synthetic transformations utilizing orthoperiodic acid and its salts.

Key Applications in Organic Synthesis

Orthoperiodic acid's utility in organic synthesis is centered on its ability to effect specific oxidative cleavages. The most prominent applications include:

Oxidative Cleavage of Vicinal Diols (Malaprade Reaction): The hallmark application of
 orthoperiodic acid is the cleavage of 1,2-diols to form two carbonyl compounds (aldehydes
 or ketones).[6] This reaction, known as the Malaprade reaction, proceeds through a cyclic
 periodate ester intermediate and is typically high-yielding and specific for vicinal diols.[7]



- Oxidation of α-Hydroxy Ketones and α-Hydroxy Aldehydes: Orthoperiodic acid can also oxidize α-hydroxy carbonyl compounds. The reaction is believed to proceed through the hydrate of the carbonyl group, which then behaves as a vicinal diol and undergoes cleavage.
 [1]
- Oxidative Cleavage of Epoxides: Epoxides can be cleaved by periodic acid to yield aldehydes. This reaction likely proceeds through the formation of a 1,2-diol intermediate, which is then cleaved in situ.[8]
- Applications in Carbohydrate Chemistry: The selective cleavage of vicinal diols makes periodic acid an essential reagent for the structural analysis of sugars and for the modification of carbohydrates.[3]
- Role in Drug Synthesis: Periodate-mediated oxidations are employed in the synthesis of complex molecules, including intermediates for antiviral drugs. For instance, it has been utilized in synthetic routes towards oseltamivir.[8]

Data Presentation: Reaction Parameters and Yields

The following tables summarize quantitative data for representative applications of periodatemediated oxidations.

Table 1: Oxidative Cleavage of Vicinal Diols (Malaprade Reaction)

Substrate	Reagent	Solvent	Temperat ure (°C)	Time (h)	Product(s)	Yield (%)
trans-1,2- Cyclohexa nediol	H5IO6	Acetonitrile /Water	Room Temp.	1	Adipaldehy de	Not specified
1,2- Ethanediol	H₅IO6	Water	Room Temp.	0.5	Formaldeh yde	Quantitativ e
D-Mannitol (partially protected)	NaIO4	Not specified	Not specified	Not specified	Correspon ding Aldehyde	Low



Table 2: Oxidative Cleavage of Epoxides

Substrate	Reagent	Solvent	Temperat ure (°C)	Time (h)	Product(s)	Yield (%)
Styrene Oxide	NaIO4	Dichlorome thane/Wate r	Room Temp.	24	Benzaldeh yde	91
1,2- Epoxyocta ne	NaIO4	Acetonitrile /Water	Room Temp.	24	Heptanal	85
Cyclohexe ne Oxide	NaIO4	Dichlorome thane/Wate r	Room Temp.	24	Adipaldehy de	78

Table 3: Oxidation of α-Hydroxy Ketones

Substrate	Reagent	Solvent	Temperat ure (°C)	Time (h)	Product(s)	Yield (%)
Benzoin	H₅IO6	Acetic Acid	100	1	Benzoic Acid	>90

Experimental Protocols

Protocol 1: General Procedure for the Oxidative Cleavage of a Vicinal Diol (Malaprade Reaction)

This protocol is a general guideline for the cleavage of a 1,2-diol to its corresponding carbonyl compounds.

Materials:

- Vicinal diol (1.0 eq)
- Orthoperiodic acid (H5IO6) or Sodium periodate (NaIO4) (1.1 1.5 eq)



- Solvent (e.g., Water, Dioxane/Water, Methanol/Water, Acetonitrile/Water)
- Sodium bicarbonate (for reactions with acid-sensitive groups)
- Dichloromethane or Diethyl ether for extraction
- Anhydrous magnesium sulfate or sodium sulfate
- Rotary evaporator
- Standard glassware for organic synthesis

Procedure:

- Dissolve the vicinal diol in the chosen solvent system in a round-bottom flask equipped with a magnetic stirrer.
- If the substrate contains acid-sensitive functional groups, add sodium bicarbonate (1.5-2.0 eq) to buffer the reaction mixture.
- Slowly add a solution of orthoperiodic acid or sodium periodate in the same solvent to the stirred solution of the diol at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess periodate.
- If the product is soluble in an organic solvent, extract the aqueous mixture with dichloromethane or diethyl ether (3 x 20 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.



• Purify the product by column chromatography or distillation as required.

Protocol 2: Oxidative Cleavage of an Epoxide to Aldehydes

This protocol is adapted from a procedure using sodium periodate for the cleavage of epoxides.[8]

Materials:

- Epoxide (1.0 eq)
- Sodium periodate (NaIO₄) (2.0 5.0 eq)
- Solvent (e.g., Dichloromethane/Water, Acetonitrile/Water)
- · Diethyl ether for extraction
- · Anhydrous magnesium sulfate
- Standard glassware for organic synthesis

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer, add the epoxide and the chosen solvent system.
- Add finely powdered sodium periodate to the mixture.
- Stir the reaction mixture vigorously at room temperature.
- Monitor the reaction by TLC. Reaction times can vary from a few hours to 24 hours depending on the substrate.
- After completion, filter the reaction mixture to remove insoluble salts.
- Extract the aqueous layer with diethyl ether (3 x 30 mL).
- Combine the organic layers, wash with water and then with brine.



- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude aldehyde product.
- Purify the product by column chromatography on silica gel if necessary.

Protocol 3: Oxidation of an α-Hydroxy Ketone (Benzoin to Benzoic Acid)

This protocol describes the oxidation of benzoin to benzoic acid using **orthoperiodic acid**.

Materials:

- Benzoin (1.0 eq)
- Orthoperiodic acid (H₅IO₆) (2.0 eq)
- Glacial acetic acid
- Standard glassware for heating under reflux

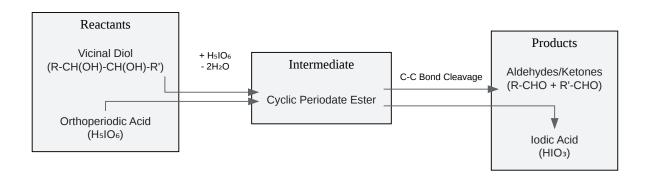
Procedure:

- In a round-bottom flask, dissolve benzoin in glacial acetic acid.
- Add orthoperiodic acid to the solution.
- Attach a reflux condenser and heat the mixture at 100°C for 1 hour.
- Allow the reaction mixture to cool to room temperature.
- Pour the cooled mixture into a beaker containing ice-water to precipitate the product.
- Collect the solid product by vacuum filtration and wash with cold water.
- Recrystallize the crude benzoic acid from hot water to obtain the purified product.

Visualizations

The following diagrams illustrate the key reaction mechanisms and workflows described in these application notes.

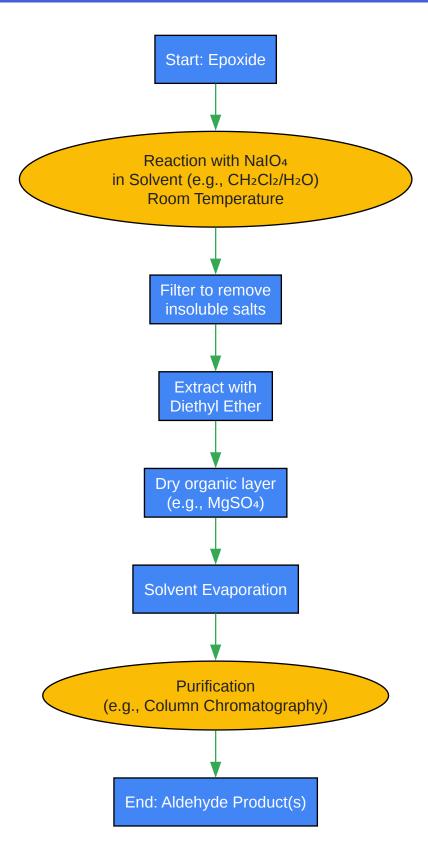




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Fig. 1: Mechanism of the Malaprade Reaction.

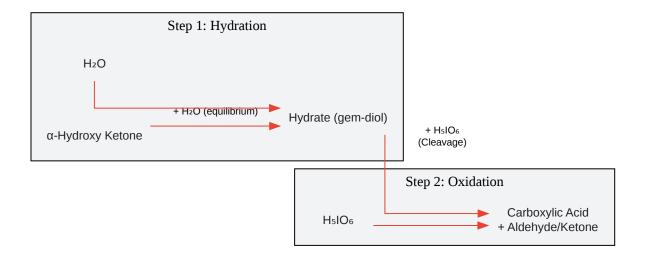




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Fig. 2: Experimental workflow for epoxide cleavage.





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Fig. 3: Oxidation of α -hydroxy ketones.

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